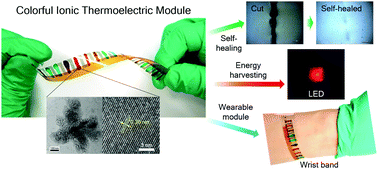Bisulfate transport in hydrogels for self-healable and transparent thermoelectric harvesting films†
Energy & Environmental Science Pub Date: 2022-03-30 DOI: 10.1039/D2EE00341D
Abstract
A wearable and transparent thermoelectric (TE) hydrogel based on bisulfate transport was demonstrated to record a negative ionic Seebeck coefficient of −25.0 mV K−1, ionic power factor of 9.94 mW m−1 K−2, and an ionic figure of merit of 7.2 at 80% relative humidity and room temperature. The n-type TE hydrogel was made of electronic poly(3,4-ethylenedioxythiophene), ionic poly(2-acrylamido-2-methyl-1-propanesulfonic acid), and biocompatible bisulfate, which was used as a thermally diffusive anion carrier for the first time in TE devices, to realize a soft mixed ionic–electronic conductor. The composition of this hydrogel was precisely controlled by varying the contents of ammonium persulfate and 3,4-ethylenedioxythiophene to afford a transparent and self-healable film that recovered within 15 min after cutting (cut width of ∼35 μm). Bisulfate transport was visualized using an anion detective fluorophore as a tool to intuitively elucidate the Soret effect, in which ion carriers thermodiffuse from hot to cold parts, and to quantify the thermovoltage simultaneously. A flexible band-type TE energy harvester with 20 legs was fabricated to afford a thermovoltage of −2.75 V at a temperature gradient of 5.5 K, and the harvested energy was used to operate a light-emitting diode for the first time in an organic TE module with a small temperature gradient (<10 K). Moreover, a colorful wearable band-type module and photothermal all organic TE device were demonstrated to be effective self-powered body-worn TE harvesters under ambient conditions.


Recommended Literature
- [1] Ultrathin amorphous cobalt–vanadium hydr(oxy)oxide catalysts for the oxygen evolution reaction†
- [2] Estimating and using sampling precision in surveys of trace constituents of soils
- [3] Correction: In silico decryption of serotonin–receptor binding: local non-covalent interactions and long-range conformational changes
- [4] Degradation of atrazine from the riparian zone with a PEC system based on an anode of N–S–TiO2 nanocrystal-modified TiO2 nanotubes and an activated carbon photocathode
- [5] Molecular salts of propranolol with dicarboxylic acids: diversity of stoichiometry, supramolecular structures and physicochemical properties†
- [6] New-fangled sources of cellulose extraction: comparative study of the effectiveness of Cissus latifolia and Ficus benghalensis cellulose as a filler
- [7] VIII.—Researches on the action of the copper-zinc couple on organic bodies. Part IV. On iodide of allyl
- [8] Preparation of multi-temperature responsive elastomers by generating ionic networks in 1,2-polybutadiene using an anionic melting method
- [9] Nanostructured mesophase electrode materials: modulating charge-storage behavior by thermal treatment†
- [10] Pd(OAc)2-catalysed regioselective alkoxylation of aryl (β-carbolin-1-yl)methanones via β-carboline directed ortho-C(sp2)–H activation of an aryl ring†‡

Journal Name:Energy & Environmental Science
Research Products
-
3-(propan-2-yloxy)propanenitrile
CAS no.: 110-47-4









